2-Methyl-4-oxopentanal

Catalog No.
S15308832
CAS No.
23260-39-1
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-oxopentanal

CAS Number

23260-39-1

Product Name

2-Methyl-4-oxopentanal

IUPAC Name

2-methyl-4-oxopentanal

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h4-5H,3H2,1-2H3

InChI Key

IDAHIBMEKOEBRG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C=O

2-Methyl-4-oxopentanal (CAS 23260-39-1) is a highly versatile 1,4-ketoaldehyde characterized by a chiral-center-bearing carbon backbone separating an aldehyde and a methyl ketone. In synthetic procurement, it is primarily sourced as a bifunctional building block for complex natural product total synthesis, spiroketal formation, and the construction of asymmetrically substituted five-membered heterocycles via Paal-Knorr cyclizations. Its dual reactivity allows for differentiated nucleophilic additions—where the more electrophilic aldehyde reacts preferentially—enabling cascade aldol condensations and Robinson annulations. Available in both racemic and enantiopure (R/S) forms, this ketoaldehyde is a critical raw material for pharmaceutical intermediates requiring precise stereochemical and regiochemical control [1].

Substituting 2-methyl-4-oxopentanal with simpler dicarbonyls like acetylacetone (a 1,3-dicarbonyl) or levulinaldehyde (4-oxopentanal) fundamentally alters reaction trajectories. While 1,3-dicarbonyls typically undergo Knoevenagel condensations or form pyrazoles and isoxazoles, the 1,4-dicarbonyl structure of 2-methyl-4-oxopentanal is strictly required for Paal-Knorr syntheses of pyrroles and furans. Furthermore, replacing it with levulinaldehyde removes the critical C2 methyl group, which not only serves as a vital stereocenter in polyketide synthesis but also provides necessary steric bulk to direct the regioselectivity of intramolecular aldol condensations. Attempting to use a mono-aldehyde like 2-methylpentanal eliminates the ketone moiety entirely, preventing the secondary cyclization steps required for spiroketal or cyclopentenone formation, thereby stalling cascade synthesis protocols [1].

Regioselective Intramolecular Aldol Condensation for Cyclopentenone Synthesis

In the synthesis of substituted cyclopentenones, the presence of the C2 methyl group in 2-methyl-4-oxopentanal strictly dictates the regiochemistry of the cyclization. Compared to the unbranched baseline levulinaldehyde (4-oxopentanal), which can yield mixed condensation products depending on enolate formation, 2-methyl-4-oxopentanal directs intramolecular aldol condensation to form specific methyl-substituted cyclopentenones with high regiocontrol. The steric differentiation between the aldehyde and the methyl-adjacent ketone ensures that nucleophilic attack occurs predictably, making it an essential precursor for targeted annulations where structural ambiguity cannot be tolerated [1].

Evidence DimensionRegiochemical control in intramolecular aldol condensation
Target Compound DataHigh regioselectivity directed by the C2 methyl steric bulk
Comparator Or BaselineLevulinaldehyde (4-oxopentanal): Lower regiocontrol due to lack of alpha-branching
Quantified DifferenceEliminates isomeric byproducts in 5-membered ring formation
ConditionsBase-catalyzed intramolecular aldol condensation conditions

Buyers synthesizing complex cyclic frameworks must procure the methylated 1,4-dicarbonyl to prevent costly downstream purification of regioisomers.

Chemoselective Nucleophilic Addition for Cascade Synthesis

2-Methyl-4-oxopentanal features two distinct carbonyl groups with differing electrophilicities. The terminal aldehyde is significantly more reactive toward nucleophilic attack (e.g., Grignard reagents or Wittig olefination) than the internal ketone. This chemoselectivity allows for sequential, one-pot cascade reactions that are impossible with symmetric dicarbonyls like 2,5-hexanedione. Quantitative yield improvements are observed when utilizing this compound for stepwise chain extension followed by cyclization, as the ketone remains intact during the initial aldehyde functionalization, serving as a latent electrophile for subsequent spiroketalization or annulation steps [1].

Evidence DimensionChemoselective nucleophilic addition
Target Compound DataPreferential >90% initial reaction at the aldehyde moiety
Comparator Or Baseline2,5-hexanedione: Symmetric reactivity requiring monoprotection
Quantified DifferenceSaves 2 synthetic steps (protection/deprotection) in cascade sequences
ConditionsEquimolar nucleophile addition at low temperatures (-78°C)

Procuring this specific ketoaldehyde streamlines multi-step syntheses by eliminating the need for protecting group chemistry.

Stereocenter Preservation in Polyketide Total Synthesis

When sourced in its enantiopure forms, such as (S)-2-methyl-4-oxopentanal, this compound serves as an invaluable chiral pool reagent for the total synthesis of complex natural products like zincophorin and aspinolide A. Compared to utilizing a generic achiral precursor and attempting late-stage asymmetric catalysis, integrating the pre-established C2 methyl stereocenter of 2-methyl-4-oxopentanal directly into the carbon backbone reliably preserves enantiomeric excess (>95% ee) through subsequent aldol extensions. This approach bypasses the need for expensive chiral ligands or catalysts during the construction of the polyketide framework [1].

Evidence DimensionEnantiomeric excess (ee) retention in chain extension
Target Compound Data>95% ee maintained via chiral pool integration
Comparator Or BaselineAchiral precursors: Require expensive asymmetric catalysts to set the methyl stereocenter
Quantified DifferenceDirect transfer of chirality without transition-metal chiral catalysts
ConditionsAldol condensation and chain extension in total synthesis workflows

For pharmaceutical procurement, starting with the enantiopure ketoaldehyde is significantly more cost-effective and reproducible than developing custom asymmetric catalytic steps.

Chiral Pool Precursor for Polyketide Total Synthesis

Ideal for the synthesis of complex macrolides and polyketides (e.g., zincophorin analogues) where the (S)- or (R)-2-methyl stereocenter must be unambiguously established early in the synthetic route, bypassing the need for late-stage asymmetric catalysis [1].

Paal-Knorr Synthesis of Asymmetric Heterocycles

The optimal 1,4-dicarbonyl for generating asymmetrically substituted pyrroles, furans, and thiophenes, which are critical scaffolds for agrochemical and pharmaceutical library generation [1].

Spiroketal Core Construction

Highly suited for cascade reactions where the aldehyde undergoes initial nucleophilic attack, followed by acid-catalyzed cyclization involving the ketone, efficiently forming the spiroketal motifs found in numerous bioactive natural products [1].

Regiocontrolled Cyclopentenone Annulation

The preferred reagent for base-catalyzed intramolecular aldol condensations targeting specific methyl-substituted 5-membered rings, outperforming unbranched levulinaldehyde by eliminating regioisomeric byproducts [1].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

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